molecular formula C16H16N2O3 B12873512 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- CAS No. 98519-13-2

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-

Cat. No.: B12873512
CAS No.: 98519-13-2
M. Wt: 284.31 g/mol
InChI Key: QXWQGVSLRHBJTR-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.

    Formation of the Dioxane Ring: The dioxane ring is usually formed by the reaction of diols with aldehydes or ketones under acidic conditions.

    Coupling of Benzofuran and Dioxane Rings: The benzofuran and dioxane rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Formation of the Imidazole Ring: The final step involves the formation of the imidazole ring through the reaction of the coupled intermediate with an appropriate amine and aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 2-(2-benzofuranyl)-4,5-dihydro-
  • 1H-Imidazole, 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-

Uniqueness

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is unique due to its combination of benzofuran and dioxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

98519-13-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-[[2-(1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]imidazole

InChI

InChI=1S/C16H16N2O3/c1-2-5-14-13(4-1)10-15(21-14)16(19-8-3-9-20-16)11-18-7-6-17-12-18/h1-2,4-7,10,12H,3,8-9,11H2

InChI Key

QXWQGVSLRHBJTR-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)(CN2C=CN=C2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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